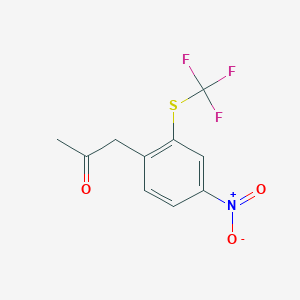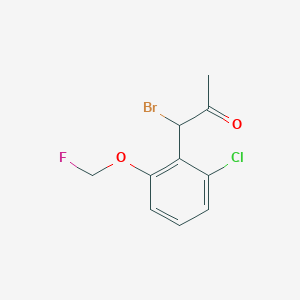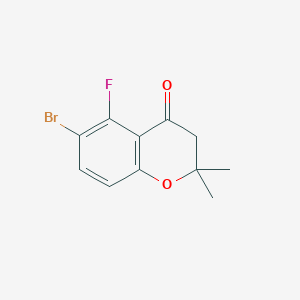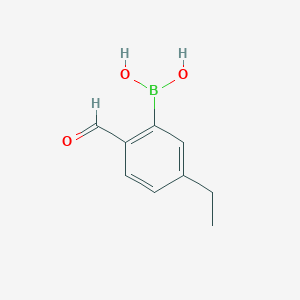
1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene is an organic compound that features a naphthalene ring substituted with a chloromethyl group and a trifluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene typically involves the introduction of the chloromethyl and trifluoromethoxy groups onto the naphthalene ring. One common method involves the chloromethylation of 2-(trifluoromethoxy)naphthalene using formaldehyde and hydrochloric acid under acidic conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction parameters, leading to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions
1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted naphthalenes with various functional groups.
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Reduced naphthalene derivatives with modified functional groups.
科学的研究の応用
1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins or enzymes, thereby modulating their activity.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)-2-methoxynaphthalene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(Bromomethyl)-2-(trifluoromethoxy)naphthalene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Trifluoromethoxy)naphthalene: Lacks the chloromethyl group, providing a simpler structure.
Uniqueness
1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene is unique due to the presence of both the chloromethyl and trifluoromethoxy groups, which impart distinct chemical reactivity and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further chemical modifications.
特性
分子式 |
C12H8ClF3O |
|---|---|
分子量 |
260.64 g/mol |
IUPAC名 |
1-(chloromethyl)-2-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H8ClF3O/c13-7-10-9-4-2-1-3-8(9)5-6-11(10)17-12(14,15)16/h1-6H,7H2 |
InChIキー |
QINSJMXKLCNSNE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2CCl)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-Isopropoxyspiro[piperidine-4,2'-pyrano[3,2-C]pyridin]-4'(3'H)-one hcl](/img/structure/B14039067.png)







![(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B14039116.png)



![(4-methoxyphenyl)methyl (7S)-3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14039149.png)

